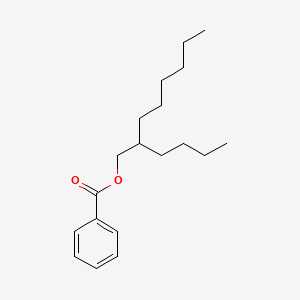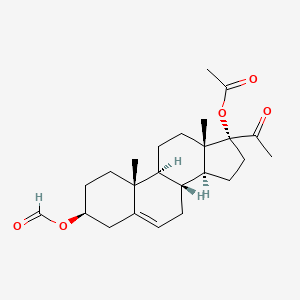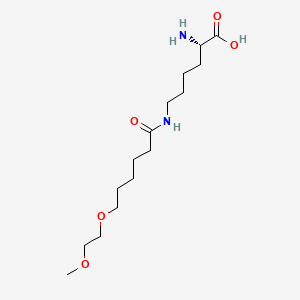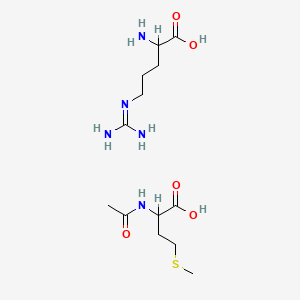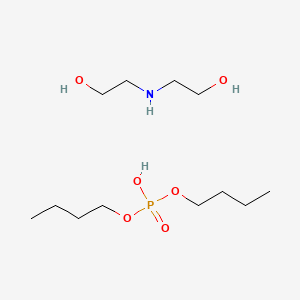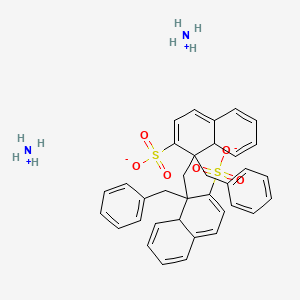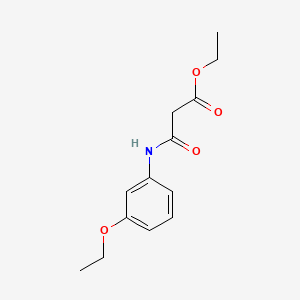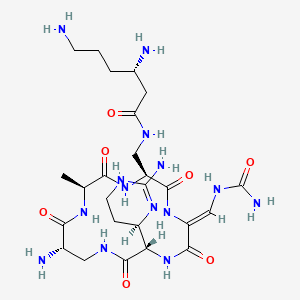
Unii-2YP3ryc823
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of Capreomycin IB involves complex chemical processes. The industrial production methods are not widely documented, but it is known that the compound is derived from the bacterium Streptomyces capreolus. The fermentation process involves cultivating the bacterium under specific conditions to produce the antibiotic, which is then extracted and purified for medical use .
Analyse Des Réactions Chimiques
Capreomycin IB undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Capreomycin IB has several scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactions of antibiotics.
Biology: It is used to study the mechanisms of antibiotic resistance in bacteria.
Medicine: It is used in the treatment of multidrug-resistant tuberculosis.
Industry: It is used in the production of other antibiotics and as a research tool in pharmaceutical development
Mécanisme D'action
Capreomycin IB exerts its effects by inhibiting protein synthesis in bacteria. It binds to the 70S ribosomal unit, preventing the formation of functional proteins. This action disrupts bacterial growth and replication, leading to the death of the bacteria. The compound also binds to components in the bacterial cell, resulting in the production of abnormal proteins .
Comparaison Avec Des Composés Similaires
Capreomycin IB is similar to other antibiotics such as kanamycin, amikacin, and viomycin. it has unique binding properties toward copper (II) ions, which enhances its effectiveness against certain strains of Mycobacterium tuberculosis. This uniqueness makes it a valuable tool in the treatment of multidrug-resistant tuberculosis .
Similar compounds include:
- Kanamycin
- Amikacin
- Viomycin
These compounds share similar mechanisms of action but differ in their specific binding properties and effectiveness against various bacterial strains .
Propriétés
Numéro CAS |
33490-33-4 |
|---|---|
Formule moléculaire |
C25H44N14O7 |
Poids moléculaire |
652.7 g/mol |
Nom IUPAC |
(3S)-3,6-diamino-N-[[(2S,5S,8Z,11S,15S)-15-amino-11-[(4R)-2-amino-1,4,5,6-tetrahydropyrimidin-4-yl]-8-[(carbamoylamino)methylidene]-2-methyl-3,6,9,12,16-pentaoxo-1,4,7,10,13-pentazacyclohexadec-5-yl]methyl]hexanamide |
InChI |
InChI=1S/C25H44N14O7/c1-11-19(41)36-15(9-32-17(40)7-12(27)3-2-5-26)21(43)37-16(10-34-25(30)46)22(44)39-18(14-4-6-31-24(29)38-14)23(45)33-8-13(28)20(42)35-11/h10-15,18H,2-9,26-28H2,1H3,(H,32,40)(H,33,45)(H,35,42)(H,36,41)(H,37,43)(H,39,44)(H3,29,31,38)(H3,30,34,46)/b16-10-/t11-,12-,13-,14+,15-,18-/m0/s1 |
Clé InChI |
FRXNXDHFQYZYNA-GOTGUIIGSA-N |
SMILES isomérique |
C[C@H]1C(=O)N[C@H](C(=O)N/C(=C\NC(=O)N)/C(=O)N[C@H](C(=O)NC[C@@H](C(=O)N1)N)[C@H]2CCNC(=N2)N)CNC(=O)C[C@H](CCCN)N |
SMILES canonique |
CC1C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)NC(C(=O)NCC(C(=O)N1)N)C2CCNC(=N2)N)CNC(=O)CC(CCCN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




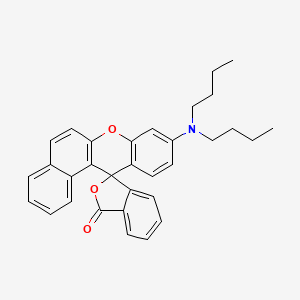
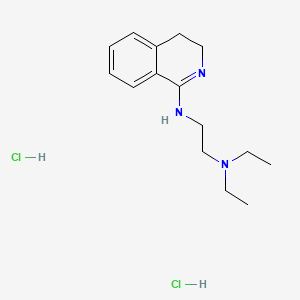
![2-[[5-(3,5-Dichlorophenyl)sulfanyl-1-ethyl-4-isopropyl-imidazol-2-yl]methoxy]ethyl acetate](/img/structure/B12682973.png)
